Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a benzofuran core, a brominated naphthalene moiety, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common approach is to start with the bromination of 2-methoxynaphthalene, followed by the formation of the benzofuran core through a series of cyclization reactions. The final step involves esterification to introduce the propan-2-yl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Key reagents such as oxalyl chloride and N,N-dimethylformamide are often used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The brominated naphthalene moiety can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl propanamide derivatives: These compounds share the naphthalene core and exhibit similar biological activities.
Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a similar structural framework and is used in similar applications.
Uniqueness
Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a synthetic intermediate and its interactions with biological targets .
Biological Activity
Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.
The molecular formula of this compound is C20H18BrO4, with a molecular weight of approximately 437.72 g/mol. The compound features a complex structure that includes a benzofuran core and methoxy-substituted naphthalene groups, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and neurology. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that it may induce apoptosis in various cancer cell lines, including pancreatic and gastric cancers. Specifically, it has been shown to upregulate caspase pathways, suggesting a mechanism involving programmed cell death .
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth .
Neuroprotective Effects
- Neurotransmitter Modulation : Research has suggested that compounds with similar structural motifs may interact with neurotransmitter receptors, potentially offering neuroprotective effects. For instance, derivatives of benzofuran have been evaluated for their affinity towards adenosine receptors, which play a critical role in neuroprotection .
- Inhibition of Enzymes : Some studies have highlighted the potential of related compounds to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are significant in neurodegenerative diseases . This inhibition can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.
Data Summary
The following table summarizes the biological activities and associated IC50 values for related compounds:
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A study investigated the effects of a series of benzofuran derivatives on tumor growth in animal models. Results indicated that certain substitutions on the benzofuran ring enhanced anticancer activity, supporting further exploration into structure-activity relationships .
- Neurodegenerative Disease Models : Research involving animal models of Alzheimer’s disease has shown that compounds with similar structures can improve cognitive function by modulating cholinergic pathways, suggesting that Propan-2-yl 5-[...] could have similar benefits .
Properties
Molecular Formula |
C25H23BrO5 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23BrO5/c1-14(2)30-25(27)24-15(3)31-23-10-7-18(12-20(23)24)29-13-21-19-8-6-17(26)11-16(19)5-9-22(21)28-4/h5-12,14H,13H2,1-4H3 |
InChI Key |
KLRDVNLAKDDFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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